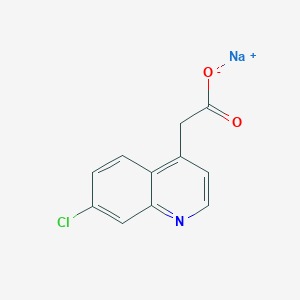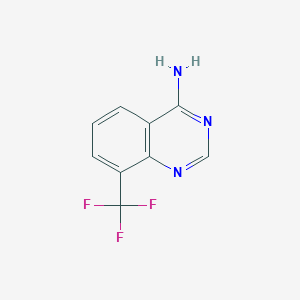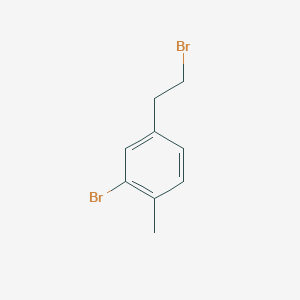
2-Bromo-4-(2-bromoethyl)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methyl group and an ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(2-bromoethyl)-1-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-1-methylbenzene or 4-(2-aminoethyl)-1-methylbenzene.
Oxidation: Formation of 4-(2-bromoethyl)benzoic acid.
Reduction: Formation of 4-(2-ethyl)-1-methylbenzene.
Applications De Recherche Scientifique
2-Bromo-4-(2-bromoethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl and methyl groups can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoethyl)-1-methylbenzene: Similar structure but with only one bromine atom, leading to different reactivity patterns.
2-Bromo-4-(2-chloroethyl)-1-methylbenzene: Contains a chlorine atom instead of a second bromine, affecting its chemical properties.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution and reduction reactions. This makes it a valuable intermediate in the synthesis of more complex organic compounds.
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
2-bromo-4-(2-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
QMLDEQGIRQTZKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


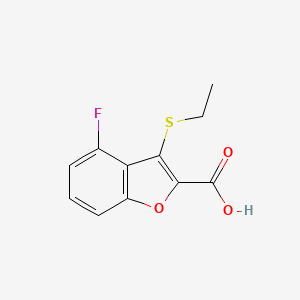
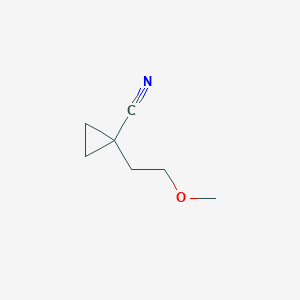

![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
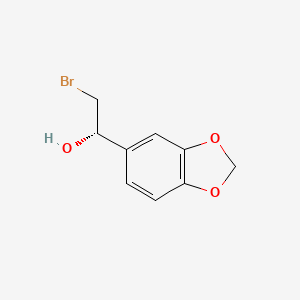
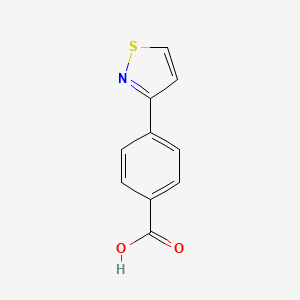
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
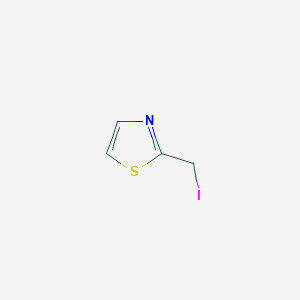
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

